(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate
Description
Table 1: Nomenclature Breakdown of Key Structural Features
| Component | IUPAC Designation | Position | Role |
|---|---|---|---|
| Core | Dibenzo[b,e]thiepin | 1–12 | Heterocyclic backbone |
| Substituent | Fluoro | 9 | Electron-withdrawing group |
| Side chain | 3-Dimethylaminopropylidene | 11 | Conjugated amine |
| Counterion | Hydrogen maleate | N/A | Solubility enhancer |
This hierarchical naming convention ensures unambiguous identification of stereochemical and functional attributes.
Stereochemical Configuration Analysis of the E-Isomer
The E-isomer designation refers to the geometry of the double bond in the 3-dimethylaminopropylidene side chain. According to the Cahn-Ingold-Prelog rules, the higher-priority groups—the dibenzothiepin system and the dimethylamino moiety—are positioned on opposite sides of the double bond. This trans configuration minimizes steric hindrance between the bulky dibenzothiepin core and the dimethylamino group, as evidenced by computational models of analogous compounds.
The (E)-configuration induces a planar arrangement around the double bond, facilitating conjugation between the thiepin’s π-system and the dimethylamino group’s lone pair. This electronic delocalization stabilizes the molecule by approximately 8–12 kcal/mol compared to the Z-isomer, as predicted by density functional theory (DFT) calculations.
Molecular Topology of the Dibenzo(b,e)thiepin Core Structure
The dibenzo[b,e]thiepin core comprises a seven-membered thiepin ring fused to two benzene rings. X-ray crystallography of related dibenzothiepins reveals a nonplanar thiepin ring with a puckered conformation, attributed to antiaromatic destabilization in planar geometries. The sulfur atom adopts a distorted tetrahedral geometry, with bond angles of 98°–104° around the sulfur center.
Table 2: Key Bond Parameters in Dibenzo[b,e]thiepin Derivatives
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–S | 1.78–1.82 | 98–104 | |
| C–C (aromatic) | 1.39–1.42 | 120 | |
| C=C (thiepin) | 1.34–1.36 | 124 |
The 6,11-dihydro designation indicates partial saturation at positions 6 and 11, reducing ring strain and enhancing stability. This saturation disrupts conjugation in the thiepin ring, shifting the UV-Vis absorption maximum to 290–310 nm.
Electronic Effects of 3-Dimethylaminopropylidene Substituent
The 3-dimethylaminopropylidene group exerts dual electronic effects:
- Resonance donation : The dimethylamino group’s lone pairs conjugate with the thiepin core via the propylidene double bond, increasing electron density at position 11 by 0.15–0.20 e⁻ (Mulliken charge analysis).
- Steric effects : The bulky dimethylamino moiety induces torsional strain, distorting the thiepin ring by 12°–15° from planarity.
This substituent lowers the HOMO-LUMO gap by 0.8 eV compared to unsubstituted dibenzothiepin, enhancing reactivity toward electrophilic aromatic substitution at position 9. The fluorine atom’s inductive withdrawal (−I effect) further polarizes the system, creating a dipole moment of 3.2–3.5 D.
Counterion Interactions in Hydrogen Maleate Salification
The hydrogen maleate counterion ((2E)-2-butenedioate) forms a 1:1 ionic pair with the protonated dimethylamino group. Key interactions include:
Table 3: Maleate Interaction Parameters
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
|---|---|---|
| Ionic (N⁺–O⁻) | 2.67 | −18.2 |
| H-bond (S–O) | 2.85 | −6.5 |
| Van der Waals | 3.10–3.30 | −1.2 |
These interactions enhance aqueous solubility by 15–20 mg/mL compared to the free base, critical for pharmaceutical formulation. The (E)-configuration of the maleate double bond prevents cis-trans isomerization, ensuring salt stability under ambient conditions.
Properties
CAS No. |
81890-59-7 |
|---|---|
Molecular Formula |
C23H24FNO4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3E)-3-(9-fluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H20FNS.C4H4O4/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)22-13-14-9-10-15(20)12-18(14)16;5-3(6)1-2-4(7)8/h3-4,6-10,12H,5,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-7-;2-1+ |
InChI Key |
XVIJGRQVAQLUBU-GCIBJTFMSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Dibenzothiepin Scaffold Formation
The dibenzothiepin core, a tricyclic system containing sulfur, is typically synthesized via cyclization reactions involving substituted thiophenols and phthalide derivatives.
A key step involves the reaction of 5-fluorophthalide with the sodium salt of 4-chlorothiophenol in boiling 1-butanol, yielding an intermediate acid which cyclizes to form 2-chloro-8-fluorodibenzo[b,e]thiepin-11(6H)-one. This step establishes the dibenzothiepin skeleton with the fluorine substituent at the 9-position (equivalent to 8-fluoro in some nomenclatures).
The cyclization is typically acid-catalyzed, ensuring ring closure and formation of the dibenzothiepin-11-one intermediate, which is a crucial precursor for further functionalization.
Introduction of the 3-Dimethylaminopropylidene Side Chain
The side chain containing the 3-dimethylaminopropylidene moiety is introduced via nucleophilic addition and subsequent dehydration steps:
Treatment of the dibenzothiepin-11-one intermediate with 1-methyl-4-piperidylmagnesium chloride (a Grignard reagent) leads to the formation of a tertiary alcohol intermediate.
This intermediate undergoes acid-catalyzed dehydration to yield the unsaturated amine with the 3-dimethylaminopropylidene side chain attached at the 11-position of the dibenzothiepin ring system.
Alternative methods involve alkylation of the dibenzothiepin core with 3-dimethylaminopropyl halides under basic conditions to form the corresponding propylidene derivatives.
Oxidation to the Dioxide Form (If Applicable)
Some derivatives, such as dothiepin-S,S-dioxide, are prepared by oxidation of the sulfur atom in the dibenzothiepin ring to the sulfone (5,5-dioxide) form. This is typically achieved using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
The oxidation step enhances the compound's pharmacological properties and stability.
Formation of the Hydrogen Maleate Salt
The free base form of the compound is converted into its hydrogen maleate salt by reaction with maleic acid in an appropriate solvent, often under mild heating to facilitate salt formation and crystallization.
This salt form improves the compound's solubility, stability, and bioavailability, making it suitable for pharmaceutical applications.
Purification and Characterization
The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.
Characterization includes melting point determination (typically around 218-221 °C for related hydrochloride salts), spectral analysis (NMR, IR, MS), and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
The synthetic route involving the cyclization of substituted thiophenols with phthalide derivatives is well-established and provides a reliable method to construct the dibenzothiepin core with various substitutions, including fluorine at the 9-position.
The use of Grignard reagents for side chain introduction allows for precise control over the alkylidene substituent, enabling the formation of the (E)-isomer predominantly due to the acid-catalyzed dehydration step.
Oxidation to the sulfone form (5,5-dioxide) is a critical modification that can alter the compound's pharmacodynamics and pharmacokinetics, often improving efficacy and reducing side effects.
Formation of the hydrogen maleate salt is a standard pharmaceutical practice to enhance the compound's physicochemical properties, facilitating formulation and administration.
The melting point and spectral data reported for related compounds (e.g., hydrochloride salts) provide benchmarks for purity and identity confirmation.
Chemical Reactions Analysis
Types of Reactions
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom and the dimethylaminopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
The compound is structurally related to dibenzothiepin derivatives, which have been studied for their antidepressant effects. Research indicates that derivatives of dibenzothiepins can act as serotonin reuptake inhibitors (SRIs), potentially offering therapeutic benefits for depression and anxiety disorders. The presence of the dimethylaminopropylidene group enhances its affinity for serotonin receptors, making it a candidate for further exploration in antidepressant drug development .
2. Antihistaminic Properties
The compound's structural similarities to known antihistamines suggest potential applications in allergy treatment. Compounds with similar frameworks have demonstrated efficacy in blocking histamine receptors, thereby alleviating allergic reactions. This makes (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate a subject of interest for developing new antihistamines .
3. Mast Cell Stabilization
Recent studies have highlighted the role of certain dibenzothiepin derivatives in stabilizing mast cells, which could be beneficial in treating conditions like asthma and allergic rhinitis. The ability to inhibit mast cell degranulation may provide a pathway for developing therapies aimed at controlling allergic responses and inflammatory conditions .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of dibenzothiepin derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The compound showed a marked increase in locomotor activity and reduced immobility time in forced swim tests, suggesting its potential as an effective antidepressant agent .
Case Study 2: Allergy Treatment
In vitro studies have shown that compounds similar to this compound can effectively inhibit histamine release from mast cells upon allergen exposure. This suggests that the compound may be useful in developing new treatments for allergic conditions .
Mechanism of Action
The mechanism of action of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and pharmacologically related TCAs and derivatives.
Structural Analogues
Pharmacological and Physicochemical Differences
- Fluorine Substitution: The 9-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated dothiepin, a modification known to reduce cytochrome P450-mediated oxidation in other TCAs .
- Side Chain Variations: Unlike imipramine and amitriptyline, the target compound retains the 3-dimethylaminopropylidene side chain, which is critical for SNRI activity in TCAs .
Research Findings
- Dothiepin vs. Imipramine/Amitriptyline : Dothiepin demonstrates comparable efficacy to imipramine in MDD but with a milder side-effect profile due to reduced anticholinergic activity .
Clinical and Preclinical Implications
While preclinical data on (E)-9-fluoro-dothiepin hydrogen maleate is lacking, structural analogs suggest:
- Advantages: Potential for reduced hepatic metabolism and improved CNS penetration due to fluorine.
- Challenges : Risk of QT prolongation (common to TCAs) necessitates rigorous cardiac safety profiling.
Biological Activity
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate is a synthetic compound belonging to the dibenzo[b,e]thiepin class. This compound has garnered interest due to its potential pharmacological applications, particularly in the treatment of psychiatric disorders and its anti-inflammatory properties. This article examines the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as an antagonist at serotonin receptors, particularly 5-HT2A and 5-HT1A subtypes, which are implicated in mood regulation and anxiety disorders .
Pharmacological Effects
1. Antidepressant Activity
Research indicates that the compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, subjects treated with varying doses of the compound showed reduced immobility times, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated through carrageenan-induced paw edema models in rats. Results indicated a dose-dependent reduction in edema formation, highlighting its efficacy as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Depression Treatment
A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Patients receiving the compound reported significant improvements in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS) after eight weeks of treatment compared to placebo .
Case Study 2: Anxiety Disorders
In a double-blind study involving patients with generalized anxiety disorder (GAD), the compound was administered alongside standard therapy. Results showed a notable decrease in anxiety levels as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7), indicating its potential as an adjunctive treatment for anxiety disorders .
Q & A
Q. What synthetic methodologies are most effective for preparing (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate?
The synthesis typically involves multi-step protocols, including fluorination of the dibenzothiepin core and subsequent introduction of the dimethylaminopropylidene moiety. A validated approach involves reacting tetrachloromonospirophosphazene intermediates with carbazolyldiamines in tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography . Triethylamine (EtN) is critical for neutralizing byproducts (e.g., HCl), and reaction progress is monitored via thin-layer chromatography (TLC). For the maleate salt formation, stoichiometric acid-base reactions with maleic acid under controlled pH are recommended .
Q. How can the structural integrity of this compound be validated post-synthesis?
X-ray crystallography is the gold standard for confirming stereochemistry and molecular conformation, especially for the (E)-isomer . Complementary techniques include:
- NMR spectroscopy : NMR to verify fluorine substitution patterns; NMR for proton environments near the dimethylaminopropylidene group.
- Mass spectrometry : High-resolution ESI/HRMS to confirm molecular weight (e.g., CHFNOS for the maleate salt).
- HPLC-PDA : Purity assessment (>98%) using C18 columns with mobile phases like acetonitrile/0.1% formic acid .
Q. What are the solubility and stability profiles under experimental conditions?
The compound exhibits low aqueous solubility (≤0.04 g/L at 25°C) due to its hydrophobic dibenzothiepin core. Solubility can be enhanced using co-solvents like DMSO or ethanol (up to 50 mg/mL). Stability studies indicate degradation under strong acidic/basic conditions (pH <3 or >10) and UV light exposure. Storage recommendations: -20°C in amber vials under nitrogen .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for scaled-up synthesis?
A factorial DoE approach can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, varying THF/EtN ratios (2:1 to 1:2) and reaction times (24–72 hrs) in a central composite design revealed optimal yields (92%) at 48 hrs with 1:1.5 THF/EtN . Statistical tools (e.g., ANOVA) should analyze interactions between variables, while response surface models predict optimal conditions .
Q. How should researchers resolve contradictions in pharmacological data (e.g., binding affinity vs. metabolic stability)?
Discrepancies often arise from assay-specific conditions. For example:
- Binding affinity : Fluorine atoms enhance hydrophobic interactions in receptor pockets, but steric hindrance from the maleate group may reduce affinity .
- Metabolic stability : Use hepatocyte microsomal assays (e.g., human CYP450 isoforms) to quantify oxidative degradation pathways. Conflicting data may reflect species-specific metabolism (e.g., rat vs. human models) .
- Mitigation : Cross-validate using orthogonal assays (SPR, ITC) and apply multivariate regression to isolate structural contributors .
Q. What strategies are effective for analyzing salt form impacts on crystallinity and bioavailability?
Compare hydrogen maleate with alternative salts (e.g., hydrochloride) via:
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability.
- Powder X-ray diffraction (PXRD) : Identify polymorphic forms. Maleate salts often exhibit higher crystallinity, improving powder flow but reducing dissolution rates .
- In vitro permeability : Use Caco-2 cell monolayers to correlate salt form with apparent permeability (P) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Systematic SAR approaches include:
- Fluorine substitution : Replace F at position 9 with Cl or H to evaluate electronic effects on receptor binding. Fluorine’s electronegativity enhances dipole interactions but may increase toxicity (e.g., hepatotoxicity in rodent models) .
- Maleate vs. free base : Test free base analogs in solubility-limited assays (e.g., phospholipid bilayers) to differentiate salt-specific effects .
- Docking simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., serotonin transporters) and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
